molecular formula C12H12O5 B1346287 Ethyl 3-acetoxybenzoylformate CAS No. 951887-82-4

Ethyl 3-acetoxybenzoylformate

Cat. No.: B1346287
CAS No.: 951887-82-4
M. Wt: 236.22 g/mol
InChI Key: UZNWHFNKWLNBDC-UHFFFAOYSA-N
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Description

Ethyl 3-acetoxybenzoylformate is an organic compound with the molecular formula C12H12O5. It belongs to the class of benzoylformates and is characterized by the presence of an ethyl ester group and an acetoxy group attached to a benzoylformate backbone . This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-acetoxybenzoylformate can be synthesized through several synthetic routes. One common method involves the esterification of 3-hydroxybenzoylformic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the acetylation of ethyl 3-hydroxybenzoylformate using acetic anhydride in the presence of a base such as pyridine. This reaction also requires reflux conditions and results in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification and acetylation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-acetoxybenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-acetoxybenzoylformate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-acetoxybenzoylformate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of 3-hydroxybenzoylformic acid and ethanol. This hydrolysis reaction is catalyzed by esterases and other hydrolase enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-hydroxybenzoylformate
  • Ethyl 3-methoxybenzoylformate
  • Ethyl 3-nitrobenzoylformate

Uniqueness

Ethyl 3-acetoxybenzoylformate is unique due to the presence of the acetoxy group, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

IUPAC Name

ethyl 2-(3-acetyloxyphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-3-16-12(15)11(14)9-5-4-6-10(7-9)17-8(2)13/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNWHFNKWLNBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=CC=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901279099
Record name Ethyl 3-(acetyloxy)-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951887-82-4
Record name Ethyl 3-(acetyloxy)-α-oxobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(acetyloxy)-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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